molecular formula C15H16N2O B6626450 2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide

Cat. No.: B6626450
M. Wt: 240.30 g/mol
InChI Key: WKXWFVZUIKNTDO-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure includes a quinoline ring, which is a nitrogen-containing heterocyclic aromatic compound, and a cyclopropyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the acetamide group.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinoline ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity . This can result in the disruption of cellular processes and the induction of cell death in microbial and cancer cells.

Comparison with Similar Compounds

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide can be compared with other quinoline derivatives, such as:

  • Chloroquine: : An antimalarial drug with a similar quinoline structure but different substituents.

  • Quinoline N-oxides: : Oxidized derivatives of quinoline with distinct biological activities.

  • Quinoline-based Anticancer Agents: : Compounds with modifications on the quinoline ring that enhance their anticancer properties.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

2-cyclopropyl-N-(2-methylquinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-14(17-15(18)8-11-6-7-11)9-12-4-2-3-5-13(12)16-10/h2-5,9,11H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXWFVZUIKNTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1NC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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